molecular formula C16H15N3O4S B2779749 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309552-70-1

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2779749
CAS No.: 2309552-70-1
M. Wt: 345.37
InChI Key: KHQUUZOXJQUXHO-UHFFFAOYSA-N
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Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a piperazin-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler analogs. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Benzoxazoles: These compounds also feature a benzene ring fused with a heterocyclic structure.

    Benzothiazoles: These compounds contain a thiazole ring and are structurally related to the target compound.

Uniqueness

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUUZOXJQUXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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